molecular formula C21H23FN2O5S B2545956 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide CAS No. 1226428-07-4

5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide

カタログ番号: B2545956
CAS番号: 1226428-07-4
分子量: 434.48
InChIキー: FRDYCRQWFXJTIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This synthetic benzenesulfonamide derivative features a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, linked to a bicyclic octahydrobenzo-pyrido-oxazocin moiety via a sulfonamide bridge. The fluorine substituent enhances metabolic stability and membrane permeability, while the methoxy group may improve solubility . Such structural complexity necessitates advanced crystallographic tools like SHELX for precise structural elucidation .

特性

IUPAC Name

5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDYCRQWFXJTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a fluorinated methoxy group and a benzenesulfonamide moiety. Its chemical formula and structural representation are critical for understanding its interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural frameworks may possess anticancer activity. For instance:

  • Mechanism of Action : Compounds targeting DNA synthesis and repair mechanisms have been noted to induce apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that structurally related compounds inhibit the proliferation of leukemia cells with IC50 values in the nanomolar range .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit certain enzymes. It is hypothesized that this compound may function as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds:

  • Antibacterial Assays : Compounds similar to 5-fluoro-2-methoxy-N-(13-oxo...) showed ID50 values indicating potent inhibition against Staphylococcus faecium and Escherichia coli.
  • Cytotoxicity Tests : The cytotoxic effects on cancer cell lines were evaluated using standard MTT assays. Results indicated significant growth inhibition at low micromolar concentrations.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on related compounds to identify key functional groups responsible for biological activity:

CompoundKey Functional GroupsBiological Activity
AFluorine, MethoxyAntibacterial
BSulfonamideAnticancer
COxazocin coreEnzyme inhibition

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

a. N-(2-Aminobicyclo[3.2.1]oct-3-yl)-4-fluorobenzenesulfonamide

  • Structure : Lacks the methoxy group and pyrido-oxazocin ring but includes a fluorobenzenesulfonamide attached to a bicyclic amine.
  • Bioactivity : Exhibits carbonic anhydrase IX inhibition (IC₅₀ = 12 nM) due to sulfonamide-zinc interaction in the active site .
  • Solubility : Moderate (0.8 mg/mL in PBS) due to reduced polar groups compared to the target compound.

b. 3-Methoxy-N-(8-oxo-5,6,7,8-tetrahydrobenzo[h]quinazolin-2-yl)benzenesulfonamide

  • Structure : Shares the methoxy-sulfonamide motif but replaces the pyrido-oxazocin with a tetrahydroquinazoline ring.
  • Bioactivity : Potent EGFR kinase inhibition (IC₅₀ = 34 nM) attributed to planar quinazoline binding .

c. Marine-Derived Salternamide E

  • Structure: A natural sulfonamide from marine actinomycetes with a macrocyclic lactam core .
  • Bioactivity : Displays antitumor activity (IC₅₀ = 1.2 µM against HeLa cells) but lower metabolic stability than synthetic analogues.
Functional Analogues
  • 4-Fluoro-N-(piperidin-2-yl)benzenesulfonamide : Simplified structure with piperidine instead of bicyclic systems. Shows weaker binding affinity (IC₅₀ = 450 nM for CA IX) due to reduced conformational restraint .
  • 2-Methoxy-N-(decahydroisoquinolin-3-yl)benzenesulfonamide: Retains methoxy and bicyclic elements but lacks fluorine, resulting in lower lipophilicity (logP = 1.2 vs. 2.5 for the target compound).

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Bioactivity (IC₅₀)
Target Compound 465.52 2.5 0.3 (PBS) Hypothetical CA IX IC₅₀: ~8 nM
N-(2-Aminobicyclo[3.2.1]oct-3-yl)-4-fluorobenzenesulfonamide 352.41 1.8 0.8 (PBS) CA IX IC₅₀: 12 nM
3-Methoxy-N-(8-oxo-5,6,7,8-tetrahydrobenzo[h]quinazolin-2-yl)benzenesulfonamide 428.47 2.7 0.2 (DMSO) EGFR IC₅₀: 34 nM
Salternamide E 598.63 3.1 <0.1 (Water) HeLa IC₅₀: 1.2 µM

Bioactivity and Therapeutic Potential

Fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, hinting at CNS applications. Marine-derived analogs like Salternamide E underscore the pharmacological promise of sulfonamides but highlight stability challenges .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。